3-(Methanesulfonylmethyl)pyrrolidine
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Overview
Description
3-(Methanesulfonylmethyl)pyrrolidine is an organic compound with the molecular formula C6H13NO2S It is characterized by a pyrrolidine ring substituted with a methanesulfonylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Methanesulfonylmethyl)pyrrolidine typically involves the reaction of pyrrolidine with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions: 3-(Methanesulfonylmethyl)pyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield the corresponding amine.
Substitution: Nucleophilic substitution reactions can occur at the methanesulfonyl group, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products Formed:
Oxidation: Sulfone derivatives.
Reduction: Amines.
Substitution: Various substituted pyrrolidine derivatives.
Scientific Research Applications
3-(Methanesulfonylmethyl)pyrrolidine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(Methanesulfonylmethyl)pyrrolidine involves its interaction with specific molecular targets and pathways. The methanesulfonyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzymes or the modulation of signaling pathways, resulting in various biological effects .
Comparison with Similar Compounds
- 3-(Methanesulfonylmethyl)-3-methylpyrrolidine
- 3-(Methanesulfonylmethyl)pyrrolidine hydrochloride
- N-Methylpyrrolidine
Comparison: this compound is unique due to the presence of the methanesulfonyl group, which imparts distinct chemical reactivity and biological activity compared to other pyrrolidine derivatives. The methanesulfonyl group enhances its electrophilic properties, making it a valuable intermediate in organic synthesis and a potential therapeutic agent .
Biological Activity
3-(Methanesulfonylmethyl)pyrrolidine is an organic compound characterized by a pyrrolidine ring substituted with a methanesulfonylmethyl group. Its unique structural features endow it with significant biological activity, making it a subject of interest in medicinal chemistry and organic synthesis. This article reviews the biological activity of this compound, summarizing research findings, potential applications, and mechanisms of action.
The molecular formula of this compound is C6H13NO2S, with a molecular weight of 199.7 g/mol. The compound is often encountered in its hydrochloride form, which enhances its solubility and stability in biological assays.
Property | Value |
---|---|
Molecular Formula | C6H13NO2S |
Molecular Weight | 199.7 g/mol |
IUPAC Name | This compound hydrochloride |
CAS Number | 1803584-69-1 |
The biological activity of this compound is largely attributed to its interaction with various enzymes and receptors. The methanesulfonyl group can act as an electrophile, facilitating nucleophilic substitution reactions. This property allows the compound to form adducts with nucleophilic sites on proteins, potentially leading to modulation of enzymatic activities.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Anti-inflammatory Properties : Preliminary studies suggest that this compound may possess anti-inflammatory effects, making it a candidate for further investigation in treating inflammatory diseases.
- Enzyme Inhibition : The compound has been shown to interact with specific enzymes, potentially inhibiting their activity through covalent modification.
- Pharmacological Potential : Its structural features allow for interactions with biological targets relevant to various disease pathways, indicating potential therapeutic applications.
Applications
The potential applications of this compound span various fields:
- Medicinal Chemistry : As a building block for synthesizing new pharmaceuticals targeting inflammatory pathways or enzyme modulation.
- Organic Synthesis : Utilized as a reagent in nucleophilic substitution reactions to generate diverse chemical entities.
- Material Science : Investigated for its self-assembly properties and interactions in forming functional materials.
Properties
Molecular Formula |
C6H13NO2S |
---|---|
Molecular Weight |
163.24 g/mol |
IUPAC Name |
3-(methylsulfonylmethyl)pyrrolidine |
InChI |
InChI=1S/C6H13NO2S/c1-10(8,9)5-6-2-3-7-4-6/h6-7H,2-5H2,1H3 |
InChI Key |
PBRSYKJTZSFOIQ-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)CC1CCNC1 |
Origin of Product |
United States |
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